molecular formula C10H9BrO2 B1285742 1-(4-Bromophenyl)cyclopropanecarboxylic acid CAS No. 345965-52-8

1-(4-Bromophenyl)cyclopropanecarboxylic acid

Cat. No. B1285742
M. Wt: 241.08 g/mol
InChI Key: BYJIXWOWTNEVFO-UHFFFAOYSA-N
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Patent
US07776874B2

Procedure details

Sodium hydroxide (50% aqueous solution, 60.0 g, 1.03 mol) was added to a mixture of 4-bromobenzeneacetonitrile (19.6 g, 0.100 mol), benzyltriethylammonium chloride (1.8 g, 0.0079 mol), and 1-bromo-2-chloro-ethane (30.0 g, 0.209 mol) at 50° C. for 5 hours. 1,2-Ethanediol (200.0 mL, 3.588 mol) was added to the mixture and the resulting mixture was heated at 100° C. overnight. The mixture was poured into ice-water (30 mL) and was extracted with ethyl ether (2×10 mL). The aqueous phase was acidified (to pH=2) with 1N HCl and was extracted with ethyl acetate (4×15 mL). The combined organic phases were washed with brine (10 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was used in next step reaction without further purification.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7](CC#N)=[CH:6][CH:5]=1.Br[CH2:14][CH2:15]Cl.[CH2:17]([OH:20])[CH2:18]O>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([C:18]2([C:17]([OH:20])=[O:1])[CH2:15][CH2:14]2)=[CH:8][CH:9]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
19.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC#N
Name
Quantity
30 g
Type
reactant
Smiles
BrCCCl
Name
Quantity
1.8 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(CO)O
Step Three
Name
ice water
Quantity
30 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl ether (2×10 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (4×15 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was used in next step reaction without further purification

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C1(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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